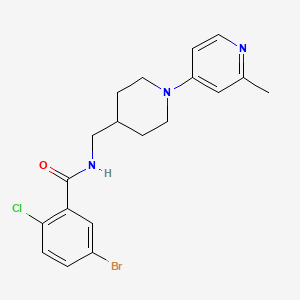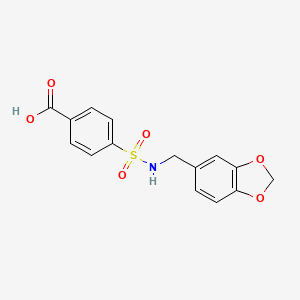
4-(1,3-Benzodioxol-5-ylmethylsulfamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,3-Benzodioxol-5-ylmethylsulfamoyl)benzoic acid” is a chemical compound with the molecular formula C15H13NO6S . It has an average mass of 335.332 Da and a monoisotopic mass of 335.046356 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodioxol group attached to a benzoic acid moiety via a sulfamoyl bridge . The molecule has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 568.6±60.0 °C at 760 mmHg, and a flash point of 297.7±32.9 °C . It has a polar surface area of 110 Å2 and a molar volume of 224.4±3.0 cm3 .Aplicaciones Científicas De Investigación
Cytochrome P450 and Metabolism
4-(1,3-Benzodioxol-5-ylmethylsulfamoyl)benzoic acid is involved in the metabolism of novel antidepressants, as identified in a study focusing on Lu AA21004, a new antidepressant. This research highlighted the enzymatic pathways and metabolites involved in its oxidative metabolism, showcasing the compound's relevance in drug metabolism studies (Hvenegaard et al., 2012).
Medicinal Chemistry
The compound has been referenced in medicinal chemistry, particularly in the context of developing uricosuric agents for treating gout and gouty arthritis, as outlined in a study discussing its derivatives (Sarbanes, 2002).
Electrosynthesis
A study on the selective electrooxidation of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid demonstrates its significance in the field of electrosynthesis. This process is important for the preparation of drugs like benemid or probenecid, highlighting its role in pharmaceutical synthesis (Michman & Weiss, 1990).
Coordination Polymers and Photophysical Properties
In the study of lanthanide-based coordination polymers, derivatives of this compound were synthesized and analyzed for their photophysical properties, indicating its utility in materials science and photophysical research (Sivakumar et al., 2011).
Plant Stress Tolerance
Research on benzoic acid and its derivatives, including this compound, has shown their role in inducing multiple stress tolerance in plants. This application is crucial in agricultural sciences for developing stress-resistant crop varieties (Senaratna et al., 2004).
Food Science
The compound is also relevant in food science, particularly concerning its natural occurrence and use as additives in foods. Its role and impact on human health and nutrition have been the subject of critical reviews (del Olmo et al., 2017).
Enzyme Selective Antagonists
In the field of bioorganic and medicinal chemistry, derivatives of this compound have been explored as enzyme selective antagonists, highlighting its potential in developing targeted therapeutic agents (Naganawa et al., 2006).
Chemical Synthesis
The compound's derivatives have been studied in the context of C–H bond functionalization, providing valuable insights into synthetic chemistry and the development of new synthetic methodologies (Li et al., 2016).
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6S/c17-15(18)11-2-4-12(5-3-11)23(19,20)16-8-10-1-6-13-14(7-10)22-9-21-13/h1-7,16H,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWOAXAEXKGAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49664895 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2976188.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2976190.png)

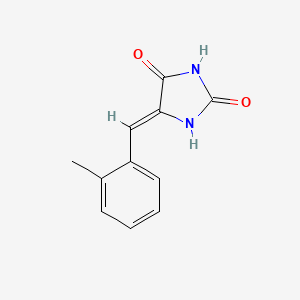
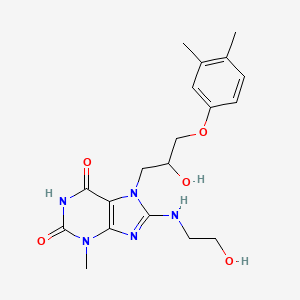
![3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2976195.png)

![4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol](/img/structure/B2976197.png)
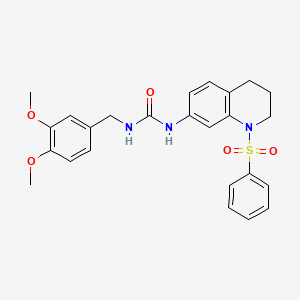
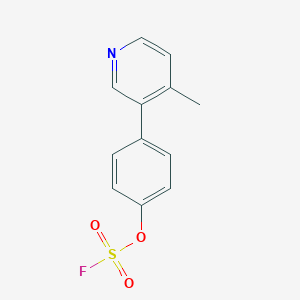

![5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2976203.png)
![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)
